molecular formula C15H27NO2 B14772285 6-Methylhept-5-en-2-yl piperidin-1-ylacetate

6-Methylhept-5-en-2-yl piperidin-1-ylacetate

Cat. No.: B14772285
M. Wt: 253.38 g/mol
InChI Key: LRGZTGUWUGJADH-UHFFFAOYSA-N
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Description

6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE typically involves the reaction of 6-methylhept-5-en-2-ol with piperidine and acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine moiety with an ester group allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

6-methylhept-5-en-2-yl 2-piperidin-1-ylacetate

InChI

InChI=1S/C15H27NO2/c1-13(2)8-7-9-14(3)18-15(17)12-16-10-5-4-6-11-16/h8,14H,4-7,9-12H2,1-3H3

InChI Key

LRGZTGUWUGJADH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)OC(=O)CN1CCCCC1

Origin of Product

United States

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